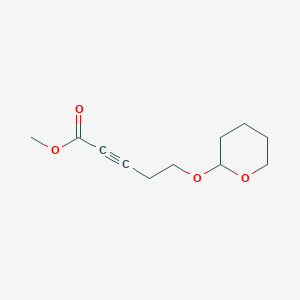
methyl 5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynoate
Cat. No. B8309047
M. Wt: 212.24 g/mol
InChI Key: QTLVVCYBMPYTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08663621B2
Procedure details


A solution of the THPO-ether of 3-butyn-1-ol (approximately 2.88 g, approximately 18.7 mmol) in THF (about 40 ml, dried with sodium benzophenone ketyl) was placed under N2 into a four-neck flask and cooled to about −75° C. Butyl lithium (approximately 18.7 mmol, approximately 9.4 ml of approximately 2.0 M in hexanes) was added slowly via a dropping funnel at about −75° C. The mixture was stirred at this temperature for about 30 min, and then methyl chloroformate (ClCOOMe, about 1.4 ml, about 18.7 mmol) was added. The resulting mixture was stirred at about −75° C. for about 30 min, then slowly warmed to about 25° C. in approximately 2 h and poured into a cold saturated NH4Cl solution. The organic material was extracted with hexanes/ether, approximately 1:1. The combined extracts were washed with brine and dried. After removal of the solvent on a rotary evaporator, the remainder was flash chromatographed on silica gel with hexanes/ethyl acetate, approximately 4:1, to isolate methyl 5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynoate (approximately 2.5 g, approximately 65%). GC-MS (m/z, relative intensity): 211 (1, M+-1), 157 (4), 153 (3), 142 (4), 125 (18), 113 (9), 109 (11), 85 (100), 79 (41), 67 (18), 55 (16), 41 (26). 1H NMR (CDCl3): 1.50-1.64 (m, 4H), 1.72 (m, 1H), 1.83 (m, 1H), 2.66 (t, J=6.6 Hz, 2H, H-4), 3.53 (m, 1H, H-5A), 3.62 (dt, J=9.8, 7.5 Hz, 1H, H-5B), 3.77 (s, 3H, OCH3), 3.87 (m, 2H), 4.65 (br t, J=4.0 Hz, 1H, OCHO). 1H NMR data were in agreement with data obtained for this compound in CCl4 (Rama Rao et al. 1986).
[Compound]
Name
THPO-ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].[CH2:6]([Li])CCC.Cl[C:12]([O:14][CH3:15])=[O:13].[NH4+].[Cl-].[CH2:18]1[CH2:22][O:21][CH2:20][CH2:19]1>>[O:5]1[CH2:6][CH2:4][CH2:3][CH2:2][CH:1]1[O:21][CH2:20][CH2:19][C:18]#[C:22][C:12]([O:14][CH3:15])=[O:13] |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
THPO-ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.88 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#C)O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
9.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at this temperature for about 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at about −75° C. for about 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
slowly warmed to about 25° C. in approximately 2 h
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic material was extracted with hexanes/ether, approximately 1:1
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica gel with hexanes/ethyl acetate, approximately 4:1
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(CCCC1)OCCC#CC(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.5 g | |
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
